4-(3-Chloropropyl)morpholine hydrochloride 4-(3-Chloropropyl)morpholine hydrochloride
Brand Name: Vulcanchem
CAS No.: 57616-74-7
VCID: VC3741253
InChI: InChI=1S/C7H14ClNO.ClH/c8-2-1-3-9-4-6-10-7-5-9;/h1-7H2;1H
SMILES: C1COCCN1CCCCl.Cl
Molecular Formula: C7H15Cl2NO
Molecular Weight: 200.1 g/mol

4-(3-Chloropropyl)morpholine hydrochloride

CAS No.: 57616-74-7

Cat. No.: VC3741253

Molecular Formula: C7H15Cl2NO

Molecular Weight: 200.1 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Chloropropyl)morpholine hydrochloride - 57616-74-7

Specification

CAS No. 57616-74-7
Molecular Formula C7H15Cl2NO
Molecular Weight 200.1 g/mol
IUPAC Name 4-(3-chloropropyl)morpholine;hydrochloride
Standard InChI InChI=1S/C7H14ClNO.ClH/c8-2-1-3-9-4-6-10-7-5-9;/h1-7H2;1H
Standard InChI Key PQECODMSWJOUAT-UHFFFAOYSA-N
SMILES C1COCCN1CCCCl.Cl
Canonical SMILES C1COCCN1CCCCl.Cl

Introduction

Chemical Identity and Structure

4-(3-Chloropropyl)morpholine hydrochloride, also known by its IUPAC name N-(3-Chloropropyl)morpholine hydrochloride, is a crystalline solid with distinctive chemical properties. The compound consists of a morpholine ring connected to a three-carbon chain terminated with a chlorine atom, with the entire structure existing as a hydrochloride salt.

Basic Information

The compound can be characterized by the following key identifiers:

ParameterValue
CAS Number57616-74-7
IUPAC NameN-(3-Chloropropyl)morpholine hydrochloride
Molecular FormulaC₇H₁₄ClNO·HCl
Molecular Weight200.11 g/mol
Parent Compound4-(3-Chloropropyl)morpholine (CAS: 7357-67-7)
Product StageCommercial

The compound features a morpholine ring (a six-membered heterocycle containing both oxygen and nitrogen atoms) with a 3-chloropropyl chain attached to the nitrogen atom, forming a secondary amine. The entire structure exists as a hydrochloride salt, providing stability and improved handling characteristics compared to the free base .

Physical Properties

The physical properties of 4-(3-Chloropropyl)morpholine hydrochloride differ from those of its free base. While comprehensive data specifically for the hydrochloride salt is limited in the available literature, the properties of the free base can provide valuable context.

Physical Properties of the Parent Compound

The free base 4-(3-Chloropropyl)morpholine exists as a colorless to yellow oil with the following properties:

PropertyValue
Physical FormOil
ColorColorless to Yellow
Boiling Point115°C at 25 mmHg
Density1.0409 g/cm³
Refractive Index1.4720-1.4760
Flash Point91°C
Specific Gravity1.08
pKa7.03±0.10 (Predicted)

The hydrochloride salt typically exists as a crystalline solid with improved stability compared to the free base, making it more suitable for storage, handling, and formulation in pharmaceutical applications .

Solubility Profile

The solubility characteristics of the parent compound and its hydrochloride salt are important considerations for synthetic applications:

SolventSolubility of Parent Compound
ChloroformSlightly soluble
MethanolSlightly soluble

The hydrochloride salt generally exhibits enhanced water solubility compared to the free base, which is advantageous for aqueous reactions and formulations .

Synthesis Methods

Several synthetic routes exist for the preparation of 4-(3-Chloropropyl)morpholine and its hydrochloride salt, with optimization efforts focused on improving yield, purity, and process efficiency.

Synthesis from Morpholine and 1-Bromo-3-chloropropane

One of the most common and efficient methods involves the reaction of morpholine with 1-bromo-3-chloropropane:

  • Reaction of morpholine (2 equivalents) with 1-bromo-3-chloropropane (1 equivalent) in toluene

  • Reflux conditions for approximately 2 hours

  • Filtration to remove byproducts

  • Washing with water

  • Concentration under vacuum

  • Distillation to obtain the pure product

This method reportedly yields up to 96% of the desired product, making it highly efficient for both laboratory and industrial scale synthesis .

The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of morpholine attacks the less hindered carbon adjacent to the bromine atom, displacing bromide as a leaving group while preserving the chlorine functionality.

Conversion to Hydrochloride Salt

The free base can be converted to the hydrochloride salt through the following general procedure:

  • Dissolution of the free base in an appropriate organic solvent (typically ether or a similar non-polar solvent)

  • Treatment with anhydrous hydrogen chloride (either as gas or in solution)

  • Precipitation of the hydrochloride salt

  • Filtration and purification by recrystallization

This salt formation improves stability, handling properties, and potentially solubility characteristics in aqueous media.

Applications in Pharmaceutical Synthesis

4-(3-Chloropropyl)morpholine hydrochloride serves as a versatile building block in pharmaceutical synthesis, particularly in the development of complex APIs.

Gefitinib Synthesis

One of the most notable applications of this compound is as an intermediate in the synthesis of gefitinib, a quinazoline-based tyrosine kinase inhibitor used in cancer treatment. The compound provides the morpholinopropoxy side chain critical to gefitinib's structure and activity .

The synthetic pathway involves:

  • Reaction of 4-(3-Chloropropyl)morpholine with appropriate hydroxy-substituted precursors

  • Formation of the morpholinopropoxy side chain through nucleophilic substitution

  • Further elaboration to complete the gefitinib structure

This approach is documented in patents for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline, which is the chemical name for gefitinib .

Other Pharmaceutical Applications

Beyond gefitinib synthesis, 4-(3-Chloropropyl)morpholine hydrochloride serves as an intermediate for various pharmaceutical compounds, particularly those requiring a morpholinopropoxy functionality. This structural motif is common in drugs targeting:

  • Protein kinase inhibitors

  • Receptor antagonists

  • Signal transduction modulators

The compound's reactivity profile makes it suitable for selective alkylation reactions in complex molecular settings .

Biological Activities

While primarily valued as a synthetic intermediate, 4-(3-Chloropropyl)morpholine and derivatives exhibit interesting biological activities that may contribute to their pharmaceutical relevance.

Anticancer Properties

The parent compound has been reported to possess inhibitory effects against cancer cell proliferation through several mechanisms:

  • Inhibition of epidermal growth factor (EGF) receptor tyrosine kinase activity

  • Inhibition of DNA synthesis, leading to reduced cell proliferation

  • Inhibition of protein synthesis through interference with nucleophilic reactions

These properties suggest potential applications beyond its role as a synthetic intermediate, though more research is needed to fully characterize these activities and their therapeutic relevance .

Structure-Activity Relationships

The biological activity of 4-(3-Chloropropyl)morpholine derivatives appears to be influenced by:

  • The presence and position of the chlorine atom

  • The morpholine ring, which can engage in hydrogen bonding interactions

  • The three-carbon linker, which provides appropriate spacing for target engagement

These structure-activity relationships have guided the development of more potent and selective compounds for various therapeutic applications.

ParameterRecommendation
AtmosphereInert (e.g., nitrogen or argon)
TemperatureBelow -20°C (freezer storage)
ContainerTightly sealed to prevent moisture exposure
Light ProtectionAmber containers or protection from light

These precautions help prevent degradation, hydrolysis, or other unwanted reactions that could compromise the compound's purity and utility .

Analytical Characterization

Various analytical techniques provide valuable data for confirming the identity, purity, and quality of 4-(3-Chloropropyl)morpholine hydrochloride.

Spectroscopic Data

The parent compound can be characterized by the following spectroscopic data:

TechniqueKey Features
¹H NMR (300 MHz, DMSO-d₆)δ 3.70-3.80 (m, 4H), 3.60 (t, 2H), 2.40-2.60 (m, 6H), 1.90 (m, 2H)
Mass Spectrometry(M+H): 164
InChIInChI=1S/C7H14ClNO/c8-2-1-3-9-4-6-10-7-5-9/h1-7H2
SMILESN1(CCCCl)CCOCC1

The hydrochloride salt would show characteristic shifts in NMR spectra, particularly for protons adjacent to the protonated nitrogen atom .

Identification Codes

For regulatory and commercial purposes, the compound is associated with various identification codes:

IdentifierCode
CAS Number (Free Base)7357-67-7
CAS Number (HCl Salt)57616-74-7
MDL NumberMFCD00039714
InChIKeyPQECODMSWJOUAT-UHFFFAOYSA-N
FDA UNII82BVM8E6TN
RTECSQE0488000

These identifiers facilitate accurate tracking, regulatory compliance, and information retrieval in chemical databases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator